molecular formula C12H11Cl2N3O2 B2982456 8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride CAS No. 2248871-28-3

8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride

Cat. No. B2982456
CAS RN: 2248871-28-3
M. Wt: 300.14
InChI Key: DJHIXZUZERVRBE-UHFFFAOYSA-N
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Description

8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride is a chemical compound with the molecular formula C12H11Cl2N3O2 and a molecular weight of 300.14. It is a derivative of 8-hydroxyquinoline (8-HQ), a bicyclic compound that consists of a pyridine ring fused to phenol . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .


Molecular Structure Analysis

The 8-HQ moiety, which is a part of 8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride, is a bicyclic compound that consists of a pyridine ring fused to phenol . This structure is common in many natural products, functional materials, and useful drugs .

Mechanism of Action

While the specific mechanism of action for 8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride is not provided in the retrieved papers, it is known that compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

8-[(2-chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2.ClH/c13-6-10(17)16-9-5-8(12(14)18)4-7-2-1-3-15-11(7)9;/h1-5H,6H2,(H2,14,18)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHIXZUZERVRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)NC(=O)CCl)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride

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